molecular formula C20H16O4 B2892666 (Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one CAS No. 859661-17-9

(Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one

Cat. No. B2892666
CAS RN: 859661-17-9
M. Wt: 320.344
InChI Key: MVYBHYBKXMGKSN-GRSHGNNSSA-N
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Description

Coumarins, which include 2H-chromen-3-yl derivatives, are a type of organic compound that are often found in nature and have a wide range of biological activities . They have been extensively studied in various fields such as biology, medicine, physics, and chemistry .


Synthesis Analysis

New acyl derivatives have been synthesized from 3-hydroxycoumarin or chromen-2,3-dione its tautomeric form and chloride acid in the presence of an appropriate base .


Molecular Structure Analysis

The structures of the newly obtained compounds were confirmed by elemental analysis, mass spectrometry (MS), IR and NMR spectrometry, and X-ray diffractometry .


Chemical Reactions Analysis

In liquid media, the fluorescence properties of these compounds were studied in 6 solvents of different polarities . The fluorescence intensity and wavelength vary depending on the nature of the substituent and especially that of the solvent .


Physical And Chemical Properties Analysis

These compounds are all fluorescent in both solid and liquid state with varying fluorescence intensities . Chloroform is the solvent that most enhances the fluorescence of the compounds .

properties

IUPAC Name

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-ethoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-2-22-15-7-8-16-18(11-15)24-19(20(16)21)10-13-9-14-5-3-4-6-17(14)23-12-13/h3-11H,2,12H2,1H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYBHYBKXMGKSN-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2H-chromen-3-yl)methylene)-6-ethoxybenzofuran-3(2H)-one

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